molecular formula C12H12N2O4 B12910265 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate CAS No. 71486-50-5

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate

Cat. No.: B12910265
CAS No.: 71486-50-5
M. Wt: 248.23 g/mol
InChI Key: LGWFCQQARLTHNQ-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl carbonate group attached to the pyrazole ring, which is further substituted with a phenyl group and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate typically involves the reaction of ethyl chloroformate with 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the anhydrous environment required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Hydroxyl-substituted pyrazoles.

    Substitution: Various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the keto group and the phenyl ring enhances its binding affinity to these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate can be compared with other pyrazole derivatives such as:

    N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but contains a carbamothioyl group instead of an ethyl carbonate group.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, making them structurally more complex.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds contain additional nitrogen atoms in their ring structure, leading to different chemical properties.

The uniqueness of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

71486-50-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl (3-oxo-2-phenylpyrazol-1-yl) carbonate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)18-13-9-8-11(15)14(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

LGWFCQQARLTHNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON1C=CC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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